molecular formula C20H23F3N4O3S B2674136 N-[4-(dimethylsulfamoyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 692733-10-1

N-[4-(dimethylsulfamoyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No. B2674136
CAS RN: 692733-10-1
M. Wt: 456.48
InChI Key: OEHHRXJDSSPBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[4-(dimethylsulfamoyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide” is a chemical compound with the molecular formula C20H23F3N4O3S and a molecular weight of 456.48 . It is used for research purposes .

Scientific Research Applications

Discovery and Optimization of Inhibitors

Research efforts have been directed towards the discovery of piperazine derivatives as inhibitors for various biological targets. For instance, Thalji et al. (2013) explored 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the importance of the triazine heterocycle and phenyl group substitution for potency and selectivity (R. Thalji et al., 2013). Similarly, Kinoyama et al. (2006) synthesized and evaluated a series of piperazine-1-carboxamide derivatives as androgen receptor (AR) antagonists, identifying compounds with potent antiandrogenic activity (I. Kinoyama et al., 2006).

Enantioselective Catalysis

The use of piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines was investigated, demonstrating significant yields and enantioselectivities for a broad range of substrates (Zhouyu Wang et al., 2006).

Antimicrobial and Antiallergy Activities

A series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides was synthesized and evaluated for antiallergy activity, with several derivatives showing activity in the passive foot anaphylaxis (PFA) assay (D. A. Walsh et al., 1990). Jadhav et al. (2017) synthesized novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with piperazine carboxamides and evaluated their antimicrobial activities, showing moderate to good activities against various bacterial and fungal strains (Rahul P. Jadhav et al., 2017).

Metabolic Studies

The metabolic pathways of novel antidepressants involving piperazine derivatives were investigated, elucidating the enzymes involved in oxidative metabolism and the formation of metabolites (Mette G. Hvenegaard et al., 2012).

properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O3S/c1-25(2)31(29,30)18-8-6-16(7-9-18)24-19(28)27-12-10-26(11-13-27)17-5-3-4-15(14-17)20(21,22)23/h3-9,14H,10-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHHRXJDSSPBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylsulfamoyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

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